molecular formula C26H21N3O3S B1226553 N-(3,5-dimethylphenyl)-2-[(4-oxo-3-phenyl-2-benzofuro[3,2-d]pyrimidinyl)thio]acetamide

N-(3,5-dimethylphenyl)-2-[(4-oxo-3-phenyl-2-benzofuro[3,2-d]pyrimidinyl)thio]acetamide

Cat. No. B1226553
M. Wt: 455.5 g/mol
InChI Key: QETUPVIBFGZSOV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3,5-dimethylphenyl)-2-[(4-oxo-3-phenyl-2-benzofuro[3,2-d]pyrimidinyl)thio]acetamide is a member of benzofurans.

Scientific Research Applications

Antibacterial Agent Synthesis

N-(3,5-dimethylphenyl)-2-[(4-oxo-3-phenyl-2-benzofuro[3,2-d]pyrimidinyl)thio]acetamide and its derivatives have been explored for their potential as antibacterial agents. Shah et al. (2001) synthesized similar compounds, evaluating their activity against various bacteria, including gram-positive and gram-negative strains. These compounds demonstrated moderate to good antibacterial activity, highlighting their potential in this area (Shah, Desai, Awasthi, & Saxena, 2001).

PET Imaging Ligand Synthesis

The compound has relevance in the development of positron emission tomography (PET) imaging ligands. Mey et al. (2005) discussed the synthesis of a similar compound for use as a PET ligand, targeting central neurokinin(1) receptors. This research indicates the potential of such compounds in neuroimaging and diagnostics (Mey, Janssen, Janssens, Jurzak, Langlois, Sommen, Verreet, Windhorst, Leysen, & Herscheid, 2005).

Pesticide Potential

N-derivatives of similar compounds have been characterized for their potential as pesticides. Olszewska, Tarasiuk, and Pikus (2011) conducted a study that presented new powder diffraction data for various N-derivatives with potential pesticide applications. This research suggests the usefulness of these compounds in agricultural contexts (Olszewska, Tarasiuk, & Pikus, 2011).

Antimicrobial Activity

Several studies have synthesized derivatives of N-(3,5-dimethylphenyl)-2-[(4-oxo-3-phenyl-2-benzofuro[3,2-d]pyrimidinyl)thio]acetamide to assess their antimicrobial activities. For instance, Kerru, Maddila, Maddila, Sobhanapuram, and Jonnalagadda (2019) prepared a series of derivatives and evaluated their efficacy against various microbes. Their findings contribute to the understanding of the antimicrobial properties of these compounds (Kerru, Maddila, Maddila, Sobhanapuram, & Jonnalagadda, 2019).

properties

Molecular Formula

C26H21N3O3S

Molecular Weight

455.5 g/mol

IUPAC Name

N-(3,5-dimethylphenyl)-2-[(4-oxo-3-phenyl-[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide

InChI

InChI=1S/C26H21N3O3S/c1-16-12-17(2)14-18(13-16)27-22(30)15-33-26-28-23-20-10-6-7-11-21(20)32-24(23)25(31)29(26)19-8-4-3-5-9-19/h3-14H,15H2,1-2H3,(H,27,30)

InChI Key

QETUPVIBFGZSOV-UHFFFAOYSA-N

SMILES

CC1=CC(=CC(=C1)NC(=O)CSC2=NC3=C(C(=O)N2C4=CC=CC=C4)OC5=CC=CC=C53)C

Canonical SMILES

CC1=CC(=CC(=C1)NC(=O)CSC2=NC3=C(C(=O)N2C4=CC=CC=C4)OC5=CC=CC=C53)C

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(3,5-dimethylphenyl)-2-[(4-oxo-3-phenyl-2-benzofuro[3,2-d]pyrimidinyl)thio]acetamide
Reactant of Route 2
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N-(3,5-dimethylphenyl)-2-[(4-oxo-3-phenyl-2-benzofuro[3,2-d]pyrimidinyl)thio]acetamide
Reactant of Route 3
Reactant of Route 3
N-(3,5-dimethylphenyl)-2-[(4-oxo-3-phenyl-2-benzofuro[3,2-d]pyrimidinyl)thio]acetamide

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